molecular formula C10H16N2O2 B1675927 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate CAS No. 731862-92-3

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Cat. No. B1675927
M. Wt: 196.25 g/mol
InChI Key: HNWOYAYJUYWRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-C6-amine TFA salt is a PEG Linker.

Scientific Research Applications

Corrosion Inhibition

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been studied for their efficiency in inhibiting carbon steel corrosion in hydrochloric acid medium. These derivatives were found to be effective in protecting carbon steel, with their inhibition efficiency increasing with concentration. The adsorption mechanism on the steel surface is primarily controlled by a chemisorption process, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Organic Electronics

1H-pyrrole-2,5-dione derivatives have shown potential in organic electronics, specifically in organic solar cells. For example, a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor utilizing diketopyrrolopyrrole as terminal functionalities displayed high optical absorption coefficient, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility, leading to an efficiency of 5.42% in solar cells (Gupta et al., 2017).

Antioxidant and Anti-Inflammatory Properties

1H-pyrrole-2,5-dione derivatives like 4-amino-3-chloro-1H-pyrrole-2,5-diones have been explored for their potential as tyrosine kinase inhibitors, demonstrating the ability to inhibit cancer cell growth in vitro and in vivo. Their interaction with ATP-binding domains of growth factor receptors and cell membranes suggests they could be effective EGFR and VEGFR2 inhibitors, indicating potential anti-inflammatory and antitumor activity (Kuznietsova et al., 2019).

Photoluminescent Materials

1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene unit-containing polymers have been synthesized for potential applications in electronic devices. These materials exhibit strong photoluminescence, high photochemical stability, good solubility, and processability into thin films, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

properties

IUPAC Name

1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.C2HF3O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;3-2(4,5)1(6)7/h5-6H,1-4,7-8,11H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIUIPYPXTLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725392
Record name Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

CAS RN

731862-92-3
Record name Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 2
Reactant of Route 2
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 3
Reactant of Route 3
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 4
Reactant of Route 4
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 5
Reactant of Route 5
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Reactant of Route 6
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Citations

For This Compound
1
Citations
S Ye, Y Feng, Y Zhang, J Fang, A Wang, C Cui… - CCS …, 2023 - chinesechemsoc.org
RNA interfering therapy has emerged as a promising therapeutic modality to treat cancer. The specific and efficient delivery of RNA into a tumor is crucial for achieving effective cancer …
Number of citations: 2 www.chinesechemsoc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.